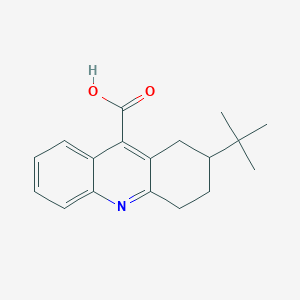

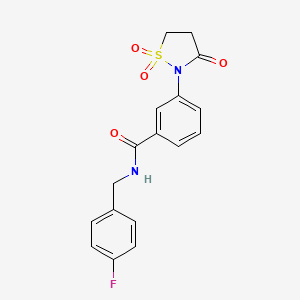

![molecular formula C25H21N3OS2 B2359235 N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681276-01-7](/img/structure/B2359235.png)

N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl derivatives are a class of heterocyclic compounds that have attracted much attention due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They exist in the building structures of many anticancer drugs .

Synthesis Analysis

An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .

Molecular Structure Analysis

The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies .

Chemical Reactions Analysis

The benzo[d]thiazole derivatives were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .

科学的研究の応用

Antimicrobial and Antioxidant Applications

Antimicrobial Activity : Some derivatives of this compound have shown potent antimicrobial activity against a variety of bacteria and fungi. For instance, N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were found to possess a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).

Antioxidant Activities : Derivatives bearing benzimidazole/benzothiazole and indole moieties have been reported to exhibit significant antioxidant activities. This includes activities like radical scavenging, reducing antioxidant power, and metal ion chelating activity (Naraboli & Biradar, 2017).

Anticancer and Anticonvulsant Applications

Anticancer Activity : Several studies have explored the antitumor potential of benzothiazole derivatives. For instance, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).

Anticonvulsant Activity : Some benztriazoles with benzothiazole substituents have been evaluated for their anticonvulsant activity, displaying promising results in various tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests (Liu et al., 2016).

Photophysical Properties

- Hydrogen Bond Associated Crystals : The compound has been involved in the synthesis of distinct hydrogen bond associated crystals. These studies provide insights into the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals, important for understanding molecular interactions (Balijapalli et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3OS2/c1-17-7-6-8-18(13-17)14-28-15-23(19-9-2-4-11-21(19)28)30-16-24(29)27-25-26-20-10-3-5-12-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSWARARQPFHAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)

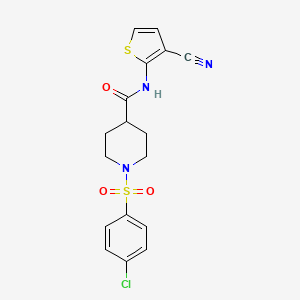

![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2359162.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)

![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)